

Application Notes and Protocols: Cell-Based Assays Using Brivanib Alaninate

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Compound of Interest		
Compound Name:	(R)-Brivanib alaninate-d4	
Cat. No.:	B12381546	Get Quote

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Abstract

Brivanib alaninate is a potent, orally available small molecule that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] By targeting these key signaling pathways, Brivanib alaninate effectively inhibits angiogenesis and tumor cell proliferation, making it a compound of significant interest in oncology research, particularly for hepatocellular carcinoma (HCC).[1][3] Brivanib alaninate is the prodrug of brivanib (BMS-540215), which is hydrolyzed to its active form in vivo.[4] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of Brivanib alaninate, along with key performance data and pathway diagrams.

Data Presentation

The inhibitory activity of Brivanib, the active moiety of Brivanib alaninate, has been quantified across various kinase and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) to illustrate its potency and selectivity.

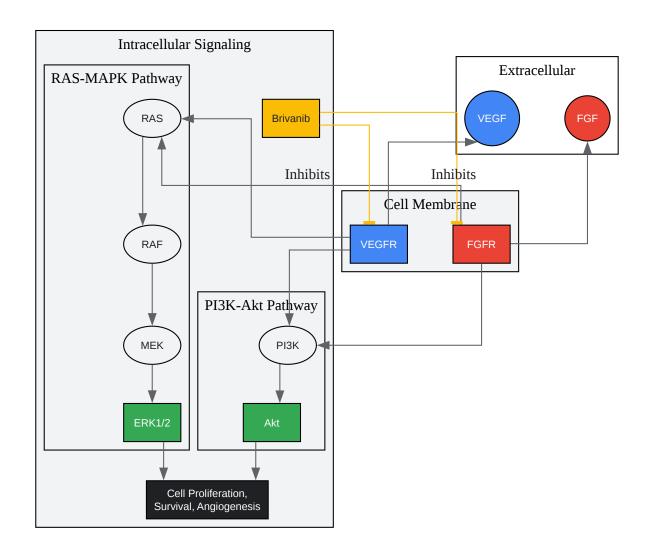


Target/Assay	Cell Line/System	IC50 Value (nM)	Reference
Kinase Inhibition			
VEGFR-2	Kinase Assay	25	[5][6]
VEGFR-1	Kinase Assay	380	[6]
FGFR-1	Kinase Assay	148	[7]
Cellular Activity			
VEGF-stimulated Proliferation	HUVECs	40	[1][8]
FGF-stimulated Proliferation	HUVECs	276	[1][8]

Signaling Pathway and Mechanism of Action

Brivanib alaninate exerts its anti-tumor effects by competitively inhibiting ATP binding to the kinase domains of VEGFR and FGFR.[6] This dual inhibition blocks the activation of downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for endothelial and tumor cell proliferation, migration, and survival.[2][3]





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Brivanib inhibits VEGFR and FGFR signaling pathways.

Experimental Protocols Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of Brivanib alaninate on the proliferation of endothelial cells (e.g., HUVECs) or cancer cell lines (e.g., SK-HEP1, HepG2).



Materials:

- HUVEC, SK-HEP1, or HepG2 cells
- Complete growth medium (cell-type specific)
- 96-well cell culture plates
- Brivanib alaninate (stock solution in DMSO)
- MTS or MTT reagent
- Plate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of growth medium.[1]
 - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of Brivanib alaninate in growth medium from the DMSO stock.
 Ensure the final DMSO concentration is ≤ 0.1%.
 - \circ Remove the medium from the wells and add 100 μ L of the Brivanib alaninate dilutions. Include vehicle control (medium with DMSO) and no-cell blank wells.
 - Incubate for 48-72 hours at 37°C, 5% CO2.[1]
- MTS/MTT Addition and Measurement:
 - Add 20 μL of MTS reagent (or 10 μL of 5 mg/mL MTT) to each well.



- Incubate for 1-4 hours at 37°C.
- If using MTT, add 100 μL of solubilization solution to each well and mix thoroughly.
- Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log of Brivanib alaninate concentration and determine the IC50 value using non-linear regression analysis.



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